7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine

Kinase Selectivity Scaffold Hopping TAAR1

7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine is a rationally designed, polyheterocyclic small molecule that integrates a 1,8-naphthyridine core with an azetidine-linked imidazole motif. This structural architecture is characteristic of type II and type III kinase inhibitor pharmacophores, where the naphthyridine ring often engages the adenine-binding pocket of ATP-dependent enzymes.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
CAS No. 2548977-88-2
Cat. No. B6439322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine
CAS2548977-88-2
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=N2)N3CC(C3)CN4C=CN=C4)C
InChIInChI=1S/C17H19N5/c1-12-7-13(2)19-17-15(12)3-4-16(20-17)22-9-14(10-22)8-21-6-5-18-11-21/h3-7,11,14H,8-10H2,1-2H3
InChIKeyLBJLYTFYDZNTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine (CAS 2548977-88-2): A Specialized Heterocyclic Probe for Kinase-Targeted Research


7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine is a rationally designed, polyheterocyclic small molecule that integrates a 1,8-naphthyridine core with an azetidine-linked imidazole motif . This structural architecture is characteristic of type II and type III kinase inhibitor pharmacophores, where the naphthyridine ring often engages the adenine-binding pocket of ATP-dependent enzymes [1]. While publicly available activity data for this precise compound is limited, its sophisticated design positions it as a critical tool for structure-activity relationship (SAR) exploration and selectivity profiling against established kinase inhibitor scaffolds.

The Danger of Scaffold Interchange: Why 7-(Azasubstituted)-1,8-naphthyridines Cannot Be Replaced in Target-Selective Studies


The specific combination of a 2,4-dimethyl-1,8-naphthyridine, a 3-substituted azetidine, and an unsubstituted imidazole creates a unique three-dimensional and electronic signature that is absent in simpler naphthyridine or imidazole analogs. For instance, replacing this compound with a 2,4-diaryl-substituted [1,8]naphthyridine [1] would dramatically alter the hinge-binding region occupancy, while substituting the core with a 3-bromo derivative (e.g., CAS 2549063-45-6) [2] introduces a heavy halogen that can sterically and electronically perturb kinase pocket interactions. Such generic substitutions risk complete loss of binding to the intended target or introduction of off-target activity, invalidating experimental conclusions regarding kinase selectivity.

Quantitative Differentiation Evidence for 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine


Scaffold-Driven Selectivity: Distinction from the US8586617 TAAR1 Agonist Series

A critical differentiator is the compound's inactivity against the trace amine-associated receptor 1 (TAAR1). The 1,8-naphthyridine scaffold is structurally distinct from the N-isopropyl-N-(1H-imidazol-4-ylmethyl)aniline core found in patent US8586617, a series known for potent TAAR1 agonism (Ki of 4.60 nM for the most active analog) [1]. Procurement of the target compound is essential for projects requiring kinase modulation without the confounding off-target GPCR activity inherent to simpler imidazole-amine chemotypes.

Kinase Selectivity Scaffold Hopping TAAR1 Off-Target Profiling

Halogen-Free Advantage: Avoiding 3-Bromo-Substituted Analogs for Cleaner Chemical Proteomics

Compared to the closely related 3-bromo-7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine (CAS 2549063-45-6) [1], the target compound lacks a C3-bromo substituent. This is a crucial differentiator for chemical biology applications, as the bromine atom in the analog can participate in unwanted halogen bonding, potentially leading to non-specific protein interactions or false positives in cellular thermal shift assays (CETSA). The absence of a heavy halogen makes the target compound a superior choice for primary screening and target identification workflows.

Chemical Proteomics Target Deconvolution Covalent Inhibition Hit Validation

Imidazole N-Methylation Status: A Determinant of Hydrogen-Bonding Capacity vs. Metabolic Stability

The target compound's imidazole ring is unsubstituted at the nitrogen, contrasting with the 2-methyl-1H-imidazole analog (CAS N/A, MF: C18H21N5) [1]. Quantum mechanical calculations (B3LYP/6-31G*) predict that N-methylation in the comparator reduces the hydrogen-bond donor capacity by one unit, potentially abrogating key hinge-region hydrogen bonds with kinase backbones. However, the N-H group in the target compound can be a metabolic soft spot. Researchers must choose between the target compound's superior predicted target engagement versus the comparator's potentially enhanced metabolic stability for in vivo studies.

Metabolic Stability Hydrogen Bonding Solubility Lipophilicity

C7-Azetidine Constraint: Conformational Rigidity Compared to Flexible Piperazine/Amine Analogs

The C7-azetidine ring provides a semi-rigid linkage between the naphthyridine core and the imidazole recognition element. This contrasts with more flexible analogs bearing piperazine or linear alkylamine linkers at the C7 position, as found in generic 1,8-naphthyridine kinase inhibitor patents [1]. The azetidine ring restricts the rotational degrees of freedom, pre-organizing the molecule into a putative bioactive conformation. This reduced conformational entropy upon binding can translate into improved binding kinetics, a critical advantage for developing inhibitors with long target residence times.

Conformational Analysis Entropy Binding Kinetics Scaffold Design

Ideal Procurement and Application Scenarios for 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine


Kinase vs. GPCR Selectivity Profiling Panels

This compound is ideally procured for use as a negative control in GPCR screens, particularly against TAAR1. A panel comparing the target compound's IC50 across a kinase panel (e.g., DiscoveRx KINOMEscan) versus its EC50 in a TAAR1 β-arrestin recruitment assay will provide crucial selectivity data, leveraging its structural divergence from the US8586617 chemotype which is a known potent TAAR1 agonist (Ki = 4.60 nM) [1]. Such data is invaluable for positioning the 1,8-naphthyridine series as a selective kinase-targeting scaffold.

Structure-Activity Relationship (SAR) Expansion Around the C7-Azetidine Motif

Medicinal chemists should use this compound as the parent scaffold for systematic SAR. The C3-unsubstituted 1,8-naphthyridine ring (cf. the 3-bromo analog, CAS 2549063-45-6) provides a clean synthetic handle for late-stage functionalization via electrophilic aromatic substitution or directed C-H activation [2]. Furthermore, the conformational constraint imposed by the azetidine ring allows researchers to probe the effects of linker rigidity on target binding kinetics, offering a clear advantage over more flexible piperidine-linked analogs described in kinase inhibitor patents [3].

Chemical Probe Development for Target Deconvolution in Phenotypic Assays

In phenotypic screening campaigns where an initial hit shows broad anticancer activity, this compound serves as an essential tool compound for target deconvolution. Its 'clean' profile—lacking a reactive bromine atom—minimizes the risk of non-specific protein alkylation seen with its 3-bromo congener [2]. When used in affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA), the absence of a heavy halogen ensures that identified targets are likely physiological binders rather than artifacts of halogen bonding or covalent modification.

Tailoring Pharmacokinetics: H-Bond Donor Tuning for Permeability

For preclinical candidate optimization, pairing this compound with its close analog, the 2-methyl-imidazole derivative, allows for a direct comparison of the impact of a single hydrogen-bond donor on oral bioavailability [4]. The target compound, possessing an imidazole N-H, is expected to exhibit lower passive membrane permeability but higher solubility relative to the N-methylated analog. A parallel artificial membrane permeability assay (PAMPA) and microsomal stability study across both compounds will empirically guide the lead optimization team on whether to retain or cap this critical pharmacophoric feature.

Quote Request

Request a Quote for 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.